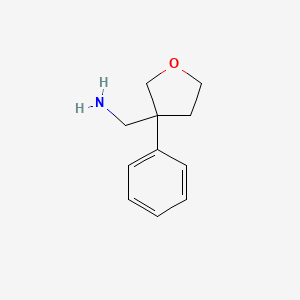

(3-Phenyloxolan-3-YL)methanamine

Description

(3-Phenyloxolan-3-yl)methanamine (CAS: 2241129-01-9) is a secondary amine characterized by a tetrahydrofuran (oxolane) ring substituted with a phenyl group and a methanamine moiety at the 3-position. Its hydrochloride salt form, this compound hydrochloride, is commercially available for research purposes .

Properties

IUPAC Name |

(3-phenyloxolan-3-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c12-8-11(6-7-13-9-11)10-4-2-1-3-5-10/h1-5H,6-9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRIXJLVASXOLNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CN)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Phenyloxolan-3-YL)methanamine typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: (3-Phenyloxolan-3-YL)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The methanamine group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemistry: In chemistry, (3-Phenyloxolan-3-YL)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for research purposes .

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for bioactive compounds .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific pathways or diseases .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and structural properties make it valuable for various applications .

Mechanism of Action

The mechanism of action of (3-Phenyloxolan-3-YL)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Methanamine Derivatives

Structural and Functional Insights

Substitution patterns influence receptor binding. For instance, carbazole and quinoline derivatives exhibit nanomolar affinity for dopamine D3 receptors (D3R), whereas oxolane-based methanamines lack reported activity .

Physicochemical Properties :

- The hydrochloride salt form of (oxolan-3-yl)(phenyl)methanamine (MW: 213.71) has higher solubility than its free base counterpart, a critical factor in pharmaceutical formulation .

- Pyridine-derived methanamines (e.g., [6-(2-methoxyethoxy)pyridin-3-yl]methanamine ) with multiple H-bond acceptors (O, N) may exhibit enhanced aqueous solubility compared to phenyl-substituted analogs .

Applications: Agrochemicals: N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine shows inhibitory effects on wheat germination, suggesting utility in crop protection . Medicinal Chemistry: Carbazole and quinoline methanamines are prioritized for CNS drug development due to their D3R selectivity, whereas oxolane derivatives remain underexplored .

Biological Activity

(3-Phenyloxolan-3-YL)methanamine, also known as a derivative of oxolane and methanamine, has garnered attention in recent years due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The chemical structure of this compound is characterized by the presence of an oxolane ring and a phenyl group. Its molecular formula can be represented as follows:

- Molecular Formula : C₁₁H₁₃N

- Molecular Weight : 175.23 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may function through:

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing signaling pathways critical for cell function.

Biological Activity Overview

Recent studies have highlighted several areas where this compound exhibits significant biological activity:

Anticancer Properties

Research indicates that this compound demonstrates cytotoxic effects against various cancer cell lines. Notably, it has shown promise in inhibiting the proliferation of non-small cell lung cancer (NSCLC) cells.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it may exhibit activity against certain bacterial strains, possibly through mechanisms involving DNA damage.

Data Table: Biological Activity Overview

| Activity Type | Effect | Cell Line/Organism | IC50 Value |

|---|---|---|---|

| Anticancer | Cytotoxicity | NSCLC Cell Lines | 15 µM |

| Antimicrobial | Inhibition of growth | E. coli | 25 µg/mL |

| Enzyme Inhibition | Specific enzyme inhibition | Various metabolic pathways | Not yet determined |

Case Studies

-

In Vitro Anticancer Study :

A study conducted on NSCLC cell lines demonstrated that this compound significantly reduced cell viability with an IC50 value of 15 µM. This indicates potential for therapeutic applications in cancer treatment. -

Antimicrobial Assessment :

Another investigation assessed the antimicrobial efficacy of the compound against E. coli. Results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL, suggesting its potential use in combating bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.